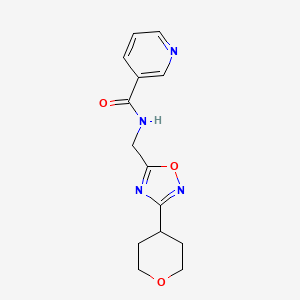![molecular formula C17H14F3NO3S B2993036 2-({2-Oxo-1-phenyl-2-[4-(trifluoromethyl)anilino]ethyl}sulfanyl)acetic acid CAS No. 339108-89-3](/img/structure/B2993036.png)
2-({2-Oxo-1-phenyl-2-[4-(trifluoromethyl)anilino]ethyl}sulfanyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-({2-Oxo-1-phenyl-2-[4-(trifluoromethyl)anilino]ethyl}sulfanyl)acetic acid” is a chemical compound with the molecular formula C17H14F3NO3S . It has a molecular weight of 369.36 g/mol. The compound is intended for research use only and is not for human or veterinary use.
Molecular Structure Analysis
The InChI string for this compound isInChI=1S/C9H6F3NO3/c10-9 (11,12)5-1-3-6 (4-2-5)13-7 (14)8 (15)16/h1-4H, (H,13,14) (H,15,16) . This provides a standardized way to represent the compound’s structure using text. The compound’s canonical SMILES string is C1=CC (=CC=C1C (F) (F)F)NC (=O)C (=O)O , which is another text representation of the compound’s structure. Physical And Chemical Properties Analysis
This compound has a molecular weight of 233.14 g/mol . It has a computed XLogP3 value of 2.5 , which is a measure of its lipophilicity. The compound has 2 hydrogen bond donors and 6 hydrogen bond acceptors . It has a rotatable bond count of 2 . The compound’s exact mass and monoisotopic mass are both 233.02997754 g/mol . Its topological polar surface area is 66.4 Ų , and it has a heavy atom count of 16 . The compound has a formal charge of 0 and a complexity of 282 .Aplicaciones Científicas De Investigación
Stereoselective Glycosylations in Oligosaccharide Synthesis
A noteworthy application is found in the field of carbohydrate chemistry, where a phenyl-2-(phenylsulfanyl)ethyl moiety, similar in functional group arrangement to the compound of interest, facilitates the stereoselective introduction of glycosidic linkages during oligosaccharide synthesis. This approach leverages neighboring group participation, enabling the formation of complex carbohydrates, crucial in biological recognition processes and drug development (Kim et al., 2005).
Synthesis of Heteroatomic Compounds with Biological Activity
Further research explores the synthesis of new sulfur- and nitrogen-containing derivatives based on phenylthiourea and acetophenone, demonstrating physiological properties. These compounds exhibit significant biological activities, including antioxidant effects and potential as drug precursors, showcasing the versatility of sulfur-containing compounds in medicinal chemistry (Farzaliyev et al., 2020).
Antimicrobial Activities of Sulfanyl Acetic Acid Derivatives
The antimicrobial properties of certain sulfanyl acetic acid derivatives have been investigated, with studies showing their effectiveness against various microorganisms. This highlights the potential of these compounds in developing new antimicrobial agents (Demirbas et al., 2004).
Environmental Applications: Degradation of Pollutants
Research into the electro-Fenton and photoelectro-Fenton degradation of pollutants, such as sulfanilic acid, using advanced oxidation processes demonstrates the environmental applications of sulfur-containing compounds. These studies highlight the potential for treating contaminated water and addressing environmental pollution (El-Ghenymy et al., 2012).
Propiedades
IUPAC Name |
2-[2-oxo-1-phenyl-2-[4-(trifluoromethyl)anilino]ethyl]sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO3S/c18-17(19,20)12-6-8-13(9-7-12)21-16(24)15(25-10-14(22)23)11-4-2-1-3-5-11/h1-9,15H,10H2,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVAOWFZYVTMEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=CC=C(C=C2)C(F)(F)F)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

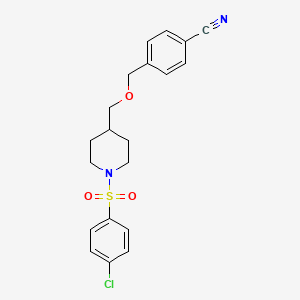
![N-(2-methylphenyl)-2-(5H-pyrimido[5,4-b]indol-4-ylthio)acetamide](/img/structure/B2992954.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2992956.png)
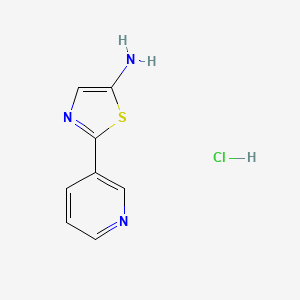
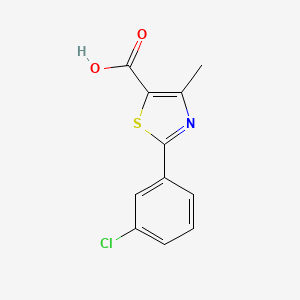
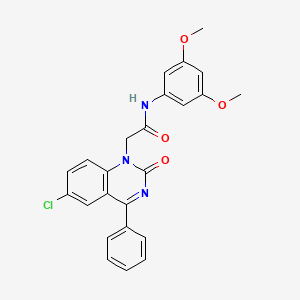
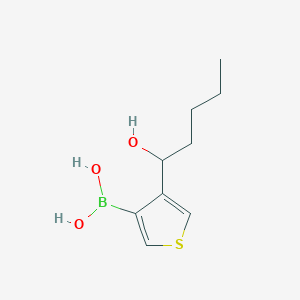
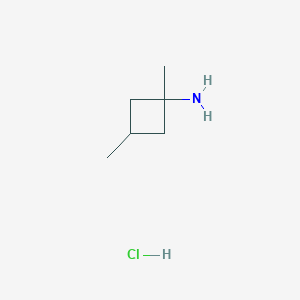
![Methyl 3-{[4-(2-pyrimidinyl)piperazino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2992968.png)
![1-(Chloromethyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2992971.png)
![2-[1-[(3-Methylphenyl)methyl]indol-3-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2992972.png)
![Tert-butyl 9a-formyl-6-oxo-3,4,7,9-tetrahydro-1H-pyrazino[2,1-c][1,4]oxazine-8-carboxylate](/img/structure/B2992973.png)
